![molecular formula C16H20BClN2O2 B1407681 1-[(4-chlorophenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1430750-51-8](/img/structure/B1407681.png)
1-[(4-chlorophenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Overview
Description
1-[(4-chlorophenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a chemical compound with the molecular formula C14H19BClN2O2. This compound is notable for its unique structure, which includes a pyrazole ring substituted with a chlorophenylmethyl group and a tetramethyl-1,3,2-dioxaborolan-2-yl group. It is used in various scientific research applications due to its reactivity and potential biological activities.
Biochemical Analysis
Biochemical Properties
1-[(4-chlorophenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. The compound is known to interact with palladium catalysts, which are essential for the Suzuki-Miyaura cross-coupling reactions. These interactions are crucial for the formation of biaryl compounds, which are important in the development of pharmaceuticals and other biologically active molecules .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways by interacting with specific proteins and enzymes, thereby altering cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a ligand for palladium catalysts, facilitating the formation of carbon-carbon bonds in Suzuki-Miyaura cross-coupling reactions. This compound can also inhibit or activate specific enzymes, leading to changes in gene expression and cellular function. The binding interactions with biomolecules are crucial for its role in organic synthesis and medicinal chemistry .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and moisture. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These effects are often related to its role in modulating gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can facilitate biochemical reactions without causing significant adverse effects. At high doses, it can lead to toxic effects, including cellular damage and alterations in metabolic pathways. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to organic synthesis. It interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds. The compound can also affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. These interactions are crucial for its role in the synthesis of complex organic molecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments. The compound’s distribution is essential for its role in modulating cellular processes and biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in modulating cellular processes and facilitating biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the chlorophenylmethyl group: This step involves the alkylation of the pyrazole ring using a chlorophenylmethyl halide in the presence of a base such as potassium carbonate.
Attachment of the dioxaborolane group: The final step involves the reaction of the pyrazole derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenylmethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Organic Synthesis
1-[(4-chlorophenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is primarily utilized in organic synthesis, particularly in the formation of boron-containing compounds which are crucial for various chemical reactions.
Borylation Reactions : The compound can facilitate borylation at the benzylic C-H bond of alkylbenzenes in the presence of palladium catalysts. This reaction is significant for synthesizing pinacol benzyl boronates, which are valuable intermediates in organic synthesis .
Hydroboration Processes : It also plays a role in hydroboration reactions of alkenes and alkynes when used with transition metal catalysts. This application is essential for producing alcohols and other functionalized compounds from unsaturated hydrocarbons .
Medicinal Chemistry
The incorporation of the pyrazole moiety in this compound suggests potential applications in medicinal chemistry, particularly as a scaffold for drug development.
Anticancer Activity : Research indicates that pyrazole derivatives exhibit anticancer properties. The presence of the dioxaborolane group may enhance the bioactivity of this compound by improving its pharmacokinetic properties or by acting as a delivery system for therapeutic agents .
Antimicrobial Properties : Some studies have suggested that similar compounds possess antimicrobial activities, making them candidates for developing new antibiotics or antifungal agents .
Case Study 1: Borylation of Alkylbenzenes
A study published in Chemistry Letters demonstrated that using this compound allowed for efficient borylation of various alkylbenzenes under mild conditions. The resulting pinacol boronate esters were obtained with high yields and purity, showcasing the compound's utility in synthetic organic chemistry .
Case Study 2: Synthesis of Chiral Allenylboronates
In a recent publication in Organic Chemistry Frontiers, researchers utilized this compound to achieve asymmetric hydroboration of 1,3-enynes. This reaction produced chiral allenylboronates, which are valuable intermediates for synthesizing complex natural products and pharmaceuticals .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-pyrazole boronic acid pinacol ester: Similar structure with a methyl group instead of the chlorophenylmethyl group.
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar boron-containing structure but with a phenyl group instead of the pyrazole ring.
Uniqueness
1-[(4-chlorophenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is unique due to its combination of a pyrazole ring, chlorophenylmethyl group, and dioxaborolane moiety. This unique structure imparts distinct reactivity and potential biological activities, making it valuable in various research and industrial applications.
Biological Activity
The compound 1-[(4-chlorophenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 475250-49-8) is a pyrazole derivative featuring a tetramethyl-1,3,2-dioxaborolane moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and as an anti-inflammatory agent.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 252.54 g/mol . Its structure includes a chlorophenyl group and a dioxaborolane ring, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 252.54 g/mol |
Boiling Point | 298.8 ± 23 °C (predicted) |
Density | 1.08 ± 0.1 g/cm³ |
Purity | 95% - 98% |
Biological Activity
Research indicates that compounds like This compound exhibit various biological activities:
Anticancer Activity
Several studies have demonstrated the potential of pyrazole derivatives in inhibiting tumor growth and inducing apoptosis in cancer cells. For instance:
- A study reported that similar compounds showed significant cytotoxic effects against breast cancer cell lines (MCF-7) and prostate cancer cells (PC3), suggesting that the pyrazole scaffold may be crucial for anticancer activity .
- The presence of the dioxaborolane group enhances the compound's ability to interact with biological targets, potentially disrupting cell signaling pathways involved in cancer progression.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been explored:
- Research has shown that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, indicating their potential use as therapeutic agents for inflammatory diseases .
- In animal models, administration of related compounds resulted in reduced edema and inflammation markers, supporting their role in managing conditions like arthritis.
The biological activity of This compound is believed to involve:
- Inhibition of Kinases : The compound may act as a kinase inhibitor, interfering with signaling pathways that promote cell proliferation.
- Reactive Oxygen Species (ROS) Modulation : It may modulate ROS levels within cells, leading to increased oxidative stress in cancer cells while protecting normal cells.
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound on human lung adenocarcinoma cells (A549). Results indicated a dose-dependent reduction in cell viability with IC50 values around 10 μM , demonstrating significant potential for further development as an anticancer agent.
Case Study 2: In Vivo Anti-inflammatory Study
In a murine model of acute inflammation induced by carrageenan, treatment with the compound resulted in a 40% reduction in paw edema compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BClN2O2/c1-15(2)16(3,4)22-17(21-15)13-9-19-20(11-13)10-12-5-7-14(18)8-6-12/h5-9,11H,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OENWVTYRFMDHSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101126278 | |
Record name | 1-[(4-Chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101126278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1430750-51-8 | |
Record name | 1-[(4-Chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1430750-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101126278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.